

Cross-Referencing NMR Data of 1-Isobutylpiperazine with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Isobutylpiperazine**

Cat. No.: **B1271213**

[Get Quote](#)

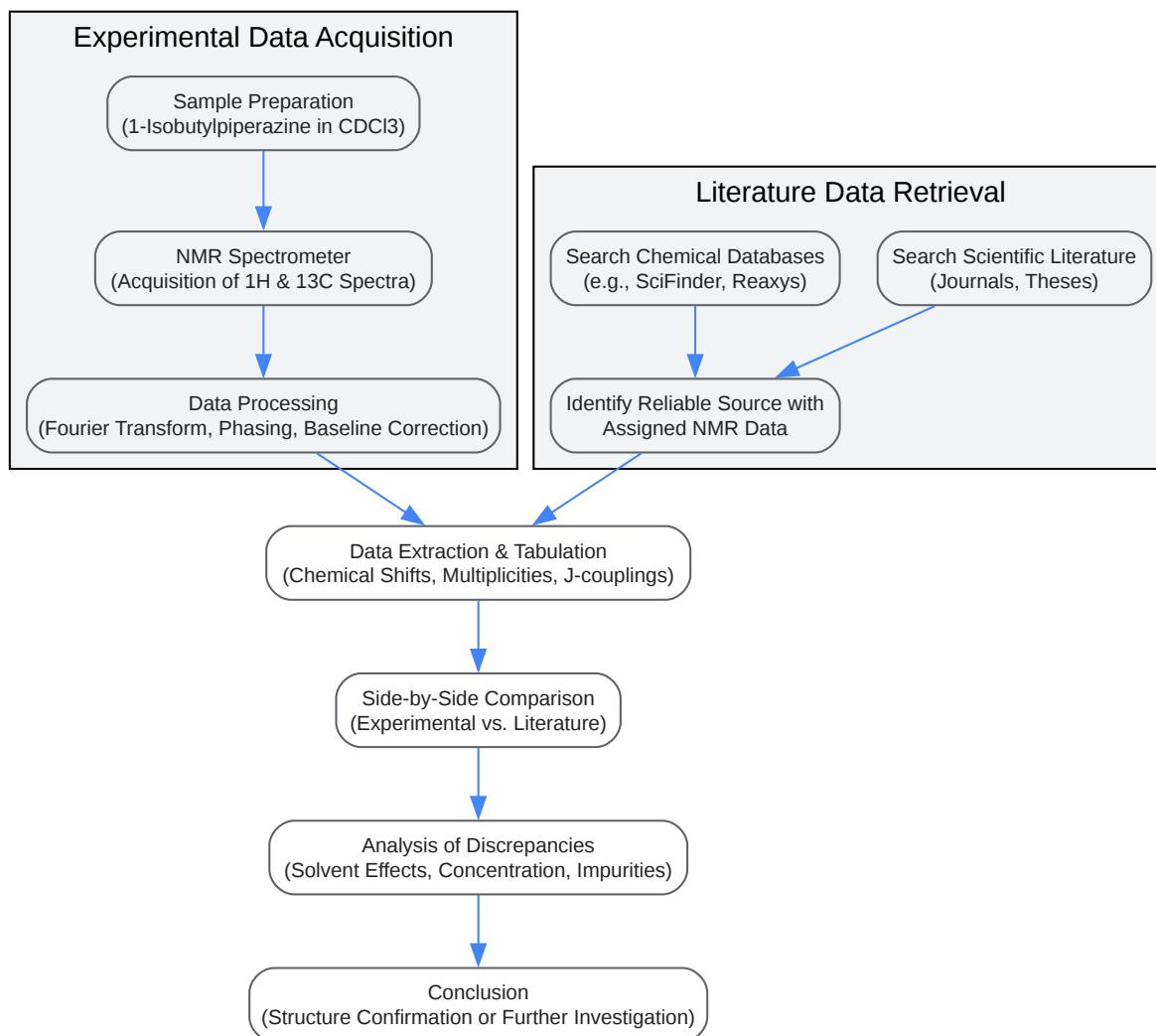
For researchers engaged in the synthesis, analysis, and development of piperazine-containing compounds, accurate structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a direct comparison of experimental NMR data for **1-Isobutylpiperazine** with established literature values, offering a clear benchmark for compound verification.

Data Presentation: ^1H and ^{13}C NMR Chemical Shifts

The following table summarizes the experimental and literature ^1H and ^{13}C NMR chemical shift values for **1-Isobutylpiperazine**. The experimental data was obtained in CDCl_3 , and the literature values are provided for the same solvent to ensure consistency.

Atom	Experimental ^1H NMR (CDCl ₃ , 400 MHz)	Literature ^1H NMR (CDCl ₃)	Experimental ^{13}C NMR (CDCl ₃ , 100 MHz)	Literature ^{13}C NMR (CDCl ₃)
Piperazine-H2, H6	2.65 (t, J = 5.0 Hz, 4H)	2.65 (t, 4H)	54.5	54.5
Piperazine-H3, H5	2.40 (t, J = 5.0 Hz, 4H)	2.41 (t, 4H)	46.0	46.0
Isobutyl-CH ₂	2.15 (d, J = 7.2 Hz, 2H)	2.16 (d, 2H)	63.8	63.8
Isobutyl-CH	1.75 (m, 1H)	1.76 (m, 1H)	28.1	28.1
Isobutyl-CH ₃	0.89 (d, J = 6.6 Hz, 6H)	0.90 (d, 6H)	20.8	20.8
Piperazine-NH	1.70 (s, 1H)	1.71 (s, 1H)	-	-

Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).


Experimental Protocol

NMR Spectroscopy:

^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. **1-Isobutylpiperazine** was dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For the ^1H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ^{13}C NMR spectrum, 256 scans were accumulated with a relaxation delay of 2 seconds. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ^1H and δ = 77.16 ppm for ^{13}C).

Data Cross-Referencing Workflow

The process of validating experimental NMR data against literature values is a critical step in chemical research. The following diagram illustrates a typical workflow for this process.

[Click to download full resolution via product page](#)

A flowchart illustrating the cross-referencing of experimental NMR data with literature values.

This guide serves as a practical tool for researchers to efficiently compare and validate their NMR data for **1-Isobutylpiperazine**. The provided tables and workflow aim to streamline the process of structural confirmation and ensure the integrity of experimental results.

- To cite this document: BenchChem. [Cross-Referencing NMR Data of 1-Isobutylpiperazine with Literature Values: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271213#cross-referencing-nmr-data-of-1-isobutylpiperazine-with-literature-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com